1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one
Description
Properties
Molecular Formula |
C9H8Cl2OS |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H8Cl2OS/c1-6(12)5-13-9-4-7(10)2-3-8(9)11/h2-4H,5H2,1H3 |
InChI Key |
PEHYBYQKDZXMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one typically involves the reaction of 2,5-dichlorothiophenol with a suitable ketone precursor. One common method is the reaction of 2,5-dichlorothiophenol with 2-chloropropanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its structural similarity to other known therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one involves its interaction with biological molecules, particularly proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The 2,5-dichlorophenylsulfanyl group significantly influences physical properties compared to analogs:
Key Observations :
Reactivity in Biocatalytic Reductions
This compound (2d) exhibits distinct reactivity in enantioselective bioreductions:
Key Observations :
- Chlorine substituents may enhance substrate-enzyme binding due to their electron-withdrawing nature, improving yields compared to methoxy-substituted analogs .
- The position of Cl atoms (2,5 vs. 3,4) could sterically or electronically modulate enzyme activity, though direct data on 3,4-dichloro isomers are lacking .
Structural Isomerism and Functional Group Variations
Positional Isomerism
- 2,5-Dichloro vs. 3,4-Dichloro Isomers : While both isomers share the molecular formula C₉H₈Cl₂OS , the 2,5-substitution pattern likely alters electronic distribution and steric accessibility, impacting reactivity in synthesis or catalysis .
Functional Group Replacements
- Sulfanyl vs. Hydroxy Groups: 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS: 857233-13-7) lacks the sulfanyl group, reducing sulfur-mediated interactions (e.g., hydrogen bonding) but introducing a hydroxyl group capable of stronger polarity . Impact: Hydroxy derivatives may exhibit higher solubility in polar solvents compared to sulfanyl analogs .
- Sulfanyl vs.
Spectroscopic Distinctions
- ¹³C NMR : The carbonyl carbon in 2d appears at δ 202.2 ppm , whereas analogs with electron-donating groups (e.g., 4-OCH₃ in 2e) would likely show upfield shifts due to reduced electron withdrawal .
- IR: The absence of a phenolic -OH group in 2d (cf. compounds in ) eliminates O-H stretching vibrations (~3200 cm⁻¹), simplifying its IR profile .
Biological Activity
1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one is a compound belonging to the class of aryl sulfides, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves the alkylation of substituted thiophenols with chloroacetone. In a study by , various arylsulfanyl propan-2-ones were synthesized, including the dichlorophenyl derivative. The structure is characterized by the presence of a dichlorophenyl group attached to a sulfanyl moiety and a ketone functional group, which contributes to its reactivity and biological properties.
Enantiocomplementary Bioreduction
A significant aspect of the biological activity of this compound is its enantiocomplementary bioreduction. Research demonstrated that various yeast strains could catalyze the bioreduction of this compound to yield enantiomerically pure alcohols with high conversion rates (60–99%) and selectivity (>95% enantiomeric excess) . This biotransformation indicates potential applications in pharmaceuticals where specific enantiomers are required for therapeutic efficacy.
The biological mechanisms underlying the activity of this compound can be inferred from studies on related compounds. The presence of the sulfanyl group may facilitate interactions with cellular targets such as enzymes or receptors involved in microbial resistance mechanisms. Additionally, the chlorinated phenyl group may enhance lipophilicity, allowing better membrane penetration and increased bioactivity.
Study on Bioreduction
In a detailed study involving the bioreduction of arylsulfanyl propan-2-ones, researchers found that the compound this compound exhibited slower bioreduction rates compared to its less hindered counterparts due to steric hindrance from the two chlorine substituents . This finding underscores the importance of molecular structure in determining biological activity and reaction kinetics.
Data Summary
| Compound | Bioreduction Conversion (%) | Enantiomeric Excess (%) | Yeast Strain |
|---|---|---|---|
| 1-(phenyl)sulfanyl propan-2-one | 90 | >99 | P. carsonii |
| 1-[(4-chlorophenyl)sulfanyl]propan-2-one | 85 | >99 | L. elongisporus |
| This compound | Slowest | High selectivity | Various strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
